

Application Note: Comprehensive Characterization and Trace Analysis of Pentyl Sulfamate

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Compound of Interest

Compound Name: *Pentyl sulfamate*

CAS No.: 637772-35-1

Cat. No.: B138996

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Executive Summary & Strategic Overview

Pentyl sulfamate (Amyl sulfamate) represents a critical class of alkylating agents often formed as side-products during the synthesis of sulfamate-based pharmaceuticals (e.g., anticonvulsants like Topiramate). Due to the presence of the alkyl-oxygen-sulfur bond, these compounds are structurally alerting for genotoxicity, necessitating control strategies aligned with ICH M7 guidelines.

This application note addresses the two primary analytical challenges associated with **Pentyl Sulfamate**:

- **Lack of UV Chromophore:** The molecule lacks significant conjugation, rendering standard UV-Vis detection (HPLC-UV) useless for trace analysis.
- **Ionization & Stability:** The sulfamate moiety () is polar and thermally labile, making direct GC-MS difficult without derivatization.

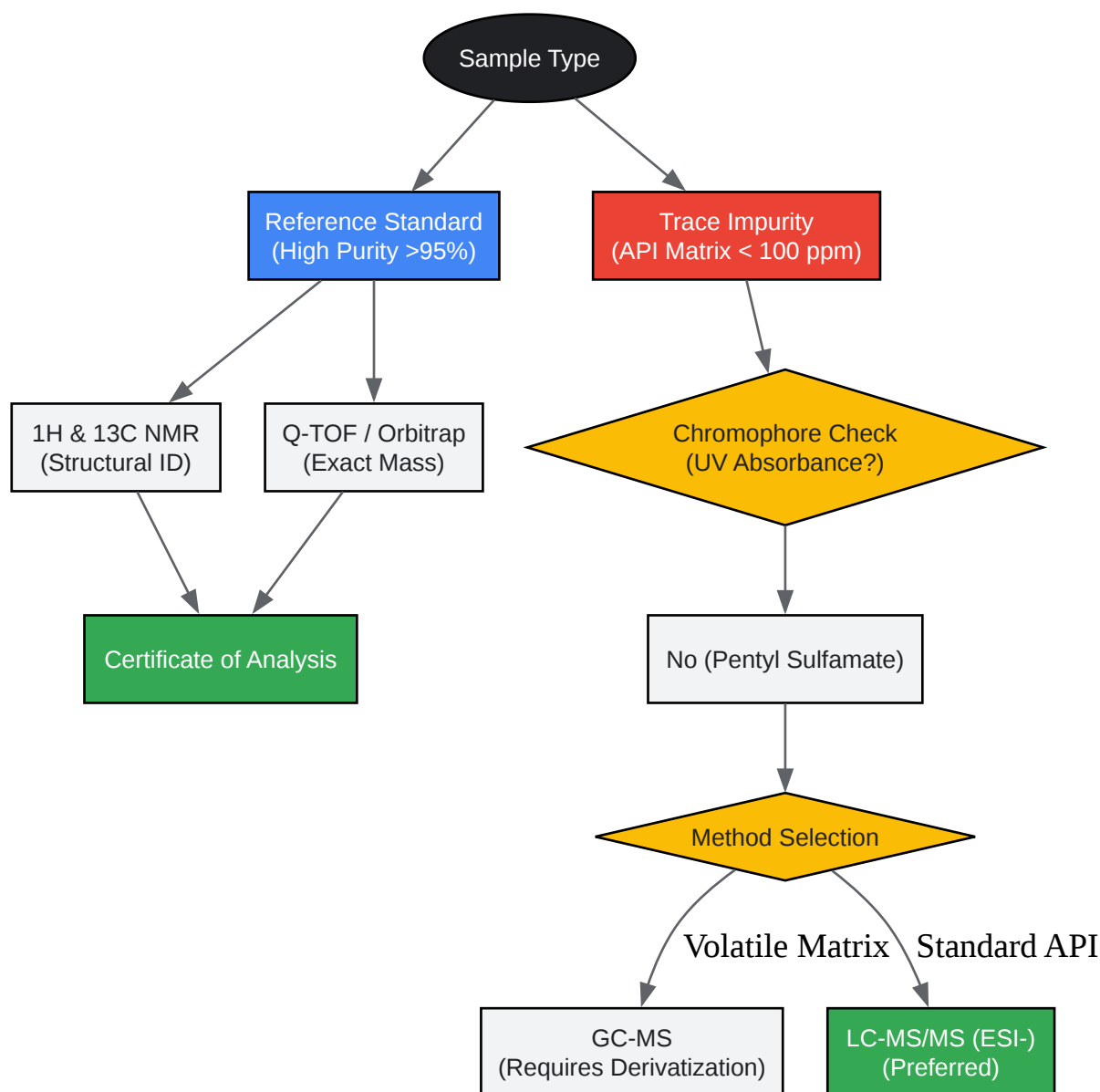
We present a dual-stream approach: NMR/HRMS for reference standard certification (identity) and LC-MS/MS (ESI-) for routine trace quantification (purity/safety).

Chemical Identity & Properties

- IUPAC Name: **Pentyl sulfamate**
- Molecular Formula:
- Molecular Weight: 167.23 g/mol
- Structure:
- Solubility: Soluble in methanol, DMSO, acetonitrile; sparingly soluble in water.

Workflow Logic & Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate analytical technique based on the concentration and goal of the analysis.



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Figure 1: Analytical decision matrix for **Pentyl Sulfamate** characterization.

Protocol A: Reference Standard Characterization (NMR)

Before trace analysis, you must certify a reference standard. Since mass spectrometry only gives mass-to-charge ratio, NMR is required to confirm the position of the pentyl chain and the integrity of the sulfamate group.

Experimental Setup

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Solvent: DMSO-

(Preferred for sulfamate proton exchange suppression) or

.
- Concentration: ~10 mg/mL.

Key Diagnostic Signals (Expected)

Position	Group	Chemical Shift (ppm)	Multiplicity	Integration	Assignment Logic
NH2	Amide	7.20 - 7.50	Broad Singlet	2H	The sulfamate protons are distinctively broad and deshielded by the group.
C1		3.90 - 4.10	Triplet	2H	Deshielded by oxygen; diagnostic for the ester linkage.
C2		1.55 - 1.65	Quintet	2H	-position to oxygen.
C3-C4	Chain	1.20 - 1.40	Multiplet	4H	Bulk methylene chain.
C5		0.85 - 0.90	Triplet	3H	Terminal methyl group.

Scientist's Note: If using

, the

peak may broaden significantly or disappear due to exchange if the solvent isn't dry. DMSO- d_6 is recommended for sharp amide signals.

Protocol B: Trace Quantification by LC-MS/MS

This is the "Gold Standard" method. **Pentyl sulfamate** ionizes efficiently in Negative Electrospray Ionization (ESI-) mode due to the acidic nature of the N-H protons on the sulfamate group.

Method Principles[1]

- Ionization: ESI Negative Mode ().
- Stationary Phase: C18 is sufficient due to the lipophilicity of the pentyl chain. HILIC is not necessary for pentyl (unlike methyl/ethyl sulfamate).
- Mobile Phase: Ammonium Acetate is critical. It acts as a buffer to stabilize the ionization of the sulfamate. Acidic mobile phases (Formic acid) can suppress ionization in negative mode or cause on-column hydrolysis.

Instrument Parameters

Parameter	Setting
Column	Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 μ m) or equivalent
Mobile Phase A	10 mM Ammonium Acetate in Water (pH ~6.5)
Mobile Phase B	Acetonitrile
Flow Rate	0.3 mL/min
Column Temp	40°C
Injection Vol	5 - 10 μ L
Run Time	8.0 minutes

Gradient Program

Time (min)	% B	Event
0.0	10	Initial Hold
1.0	10	Start Ramp
5.0	90	Elute Pentyl Sulfamate
6.0	90	Wash
6.1	10	Re-equilibrate
8.0	10	End

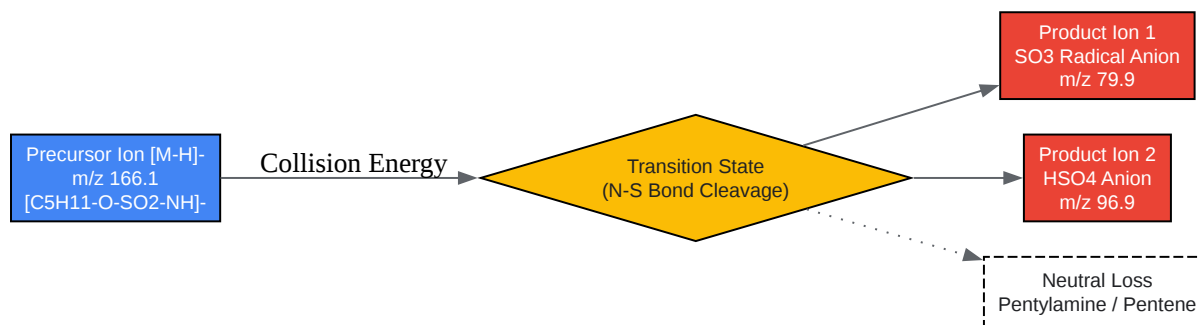
MS/MS Transitions (MRM)

The precursor ion is the deprotonated molecule

. The fragmentation typically involves the loss of the alkyl chain or the generation of the sulfamate radical anion.

Analyte	Precursor ()	Product ()	CE (eV)	Dwell (ms)	Type
Pentyl Sulfamate	166.1	79.9 ()	20	100	Quantifier
166.1	96.9 ()	15	100	Qualifier	
IS (e.g., Topiramate-d12)	[Depends on IS]	[Depends on IS]	-	-	Internal Std

Mechanism of Fragmentation (DOT Visualization):



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Figure 2: Proposed MS/MS fragmentation pathway for **Pentyl Sulfamate** in ESI negative mode.

Protocol C: GC-MS (Orthogonal/Alternative)

Warning: Direct injection of sulfamates can lead to thermal degradation in the injector port (releasing

). If LC-MS is unavailable, derivatization is mandatory.

Derivatization Strategy: Methylation

Pentyl sulfamate has acidic protons on the nitrogen. We can convert it to N,N-dimethyl **pentyl sulfamate** using Methyl Iodide (

) and Sodium Hydride (

) or similar alkylating conditions to improve thermal stability.

- Reaction: Dissolve sample in DMF. Add excess

(base) and

. Heat at 60°C for 30 mins.

- Extraction: Quench with water, extract into Hexane.
- Analysis: Inject Hexane layer into GC-MS (EI Source).

- Target Ion: Look for molecular ion of the dimethylated species () or characteristic alkyl fragments (43, 57, 71).

Method Validation (ICH Q2)

To ensure the trustworthiness of the LC-MS/MS method, the following parameters must be validated:

- Specificity: Inject a blank API solution. Ensure no interference at the retention time of **Pentyl Sulfamate** (166.1 -> 79.9 transition).
- Linearity: Prepare standards from 1 ppm to 100 ppm relative to the API concentration. should be .[1]
- LOD/LOQ:
 - LOD: Signal-to-Noise ratio .
 - LOQ: Signal-to-Noise ratio (Typical target: < 1 ppm).
- Accuracy (Recovery): Spike the API matrix at LOQ, 50%, and 100% of the specification limit. Acceptable recovery: 80-120%.

References

- ICH M7(R1).Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2]

- Elder, D. P., et al. (2009). The analysis of genotoxic impurities in pharmaceuticals.[3][4] Journal of Pharmaceutical and Biomedical Analysis. (Provides context on sulfonate/sulfamate analysis strategies).
- Kacprzak, K. M. (2013). Chemistry of sulfamic acid esters.[5] (General reference for sulfamate stability and synthesis).
- FDA Guidance. Control of Nitrosamine Impurities in Human Drugs. (While specific to nitrosamines, the trace analysis principles for small alkylating agents are analogous). [Link](#)

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